molecular formula C8H15NO3 B13343847 4-((Methylamino)methyl)tetrahydro-2H-pyran-4-carboxylic acid

4-((Methylamino)methyl)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B13343847
M. Wt: 173.21 g/mol
InChI Key: IWTQEOUFFMESGN-UHFFFAOYSA-N
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Description

4-((Methylamino)methyl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound that features a tetrahydropyran ring structure with a carboxylic acid group and a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Methylamino)methyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((Methylamino)methyl)tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Methylamine, ethylamine

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Alcohols

    Substitution Products: Various substituted tetrahydropyran derivatives

Mechanism of Action

The mechanism by which 4-((Methylamino)methyl)tetrahydro-2H-pyran-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The methylamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The tetrahydropyran ring provides structural stability and can interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Methylamino)methyl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to the presence of both a methylamino group and a carboxylic acid group on the tetrahydropyran ring

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

4-(methylaminomethyl)oxane-4-carboxylic acid

InChI

InChI=1S/C8H15NO3/c1-9-6-8(7(10)11)2-4-12-5-3-8/h9H,2-6H2,1H3,(H,10,11)

InChI Key

IWTQEOUFFMESGN-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CCOCC1)C(=O)O

Origin of Product

United States

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